molecular formula C13H20FN3O B13698457 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline

4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline

Cat. No.: B13698457
M. Wt: 253.32 g/mol
InChI Key: SZYMLGKHKGKYEX-UHFFFAOYSA-N
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Description

4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoroethyl group and a methoxyaniline moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline typically involves the reaction of 2-fluoroethylamine with 1-(2-methoxyphenyl)piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of high-pressure reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20FN3O

Molecular Weight

253.32 g/mol

IUPAC Name

4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxyaniline

InChI

InChI=1S/C13H20FN3O/c1-18-13-10-11(2-3-12(13)15)17-8-6-16(5-4-14)7-9-17/h2-3,10H,4-9,15H2,1H3

InChI Key

SZYMLGKHKGKYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCN(CC2)CCF)N

Origin of Product

United States

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